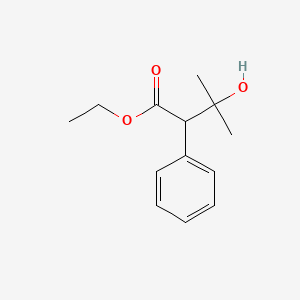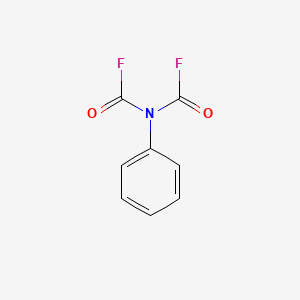
N-carbonofluoridoyl-N-phenylcarbamoyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-carbonofluoridoyl-N-phenylcarbamoyl fluoride is a chemical compound with the molecular formula C8H5F2NO2. It is known for its unique structure, which includes both fluorine and phenyl groups.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-carbonofluoridoyl-N-phenylcarbamoyl fluoride typically involves the reaction of phenyl isocyanate with fluorophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
C6H5NCO+COF2→C6H5NCOFCOF
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of specialized equipment to handle the reactive intermediates safely. The process is optimized to maximize yield and minimize by-products. The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified using techniques like distillation or recrystallization .
化学反应分析
Types of Reactions: N-carbonofluoridoyl-N-phenylcarbamoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phenyl isocyanate and carbonyl fluoride.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Hydrolysis Products: The primary products of hydrolysis are phenyl isocyanate and carbonyl fluoride.
科学研究应用
N-carbonofluoridoyl-N-phenylcarbamoyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-carbonofluoridoyl-N-phenylcarbamoyl fluoride involves its interaction with nucleophiles. The fluorine atoms in the compound are highly electronegative, making the carbon atoms electrophilic and susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new compounds. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and proteins .
相似化合物的比较
- N-carbonofluoridoyl-N-phenylcarbamoyl chloride
- N-carbonofluoridoyl-N-phenylcarbamoyl bromide
- N-carbonofluoridoyl-N-phenylcarbamoyl iodide
Comparison: N-carbonofluoridoyl-N-phenylcarbamoyl fluoride is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity compared to its chloride, bromide, and iodide counterparts. The fluorine atoms also enhance the compound’s lipophilicity and bioavailability, making it a valuable reagent in various applications .
属性
CAS 编号 |
655-33-4 |
|---|---|
分子式 |
C8H5F2NO2 |
分子量 |
185.13 g/mol |
IUPAC 名称 |
N-carbonofluoridoyl-N-phenylcarbamoyl fluoride |
InChI |
InChI=1S/C8H5F2NO2/c9-7(12)11(8(10)13)6-4-2-1-3-5-6/h1-5H |
InChI 键 |
IXNZCSGCMRWZDT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N(C(=O)F)C(=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzyl {[(propan-2-yl)oxy][(propan-2-yl)peroxy]phosphoryl}acetate](/img/structure/B14742386.png)
![2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14742387.png)
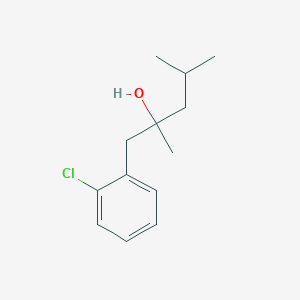
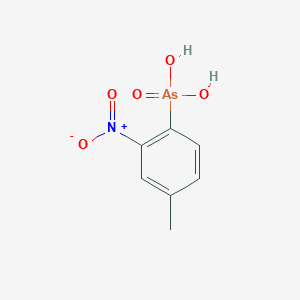
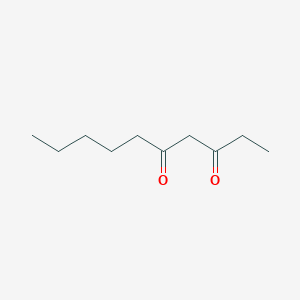

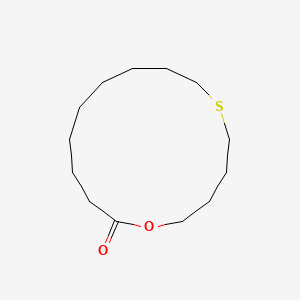
![(E,E)-N,N'-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine]](/img/structure/B14742444.png)
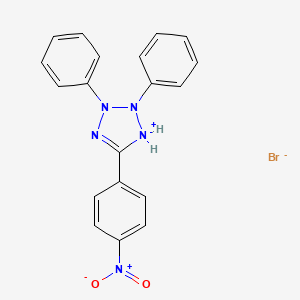
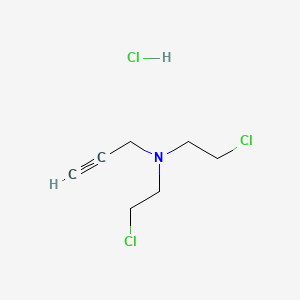
![2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid](/img/structure/B14742470.png)
![2-[6-(1,3-Benzothiazol-2-ylsulfanyl)pyridazin-3-yl]sulfanyl-1,3-benzothiazole](/img/structure/B14742475.png)
